N-(4-{(E)-[(3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylidene]amino}benzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
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Overview
Description
N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxy-benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidinone core, sulfonyl group, and benzamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxy-benzamide typically involves multiple steps, starting with the preparation of the pyrazolidinone core. This can be achieved through the condensation of hydrazine with a diketone, followed by cyclization. The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The final step involves coupling the sulfonylated intermediate with 4-propan-2-yloxy-benzamide under appropriate conditions, such as the use of coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxy-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxy-benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-methoxy-benzamide
- N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-ethoxy-benzamide
Uniqueness
N-[4-[(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
59541-40-1 |
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Molecular Formula |
C32H28N4O6S |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C32H28N4O6S/c1-22(2)42-27-17-13-23(14-18-27)30(37)34-43(40,41)28-19-15-24(16-20-28)33-21-29-31(38)35(25-9-5-3-6-10-25)36(32(29)39)26-11-7-4-8-12-26/h3-22,29H,1-2H3,(H,34,37) |
InChI Key |
UKRCIQFKHJLGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3C(=O)N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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